Cbz-3-Methoxy-L-Phenylalanine
Description
Cbz-3-Methoxy-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of L-phenylalanine, featuring a methoxy (-OCH₃) substituent at the 3-position of the aromatic phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, preventing unwanted side reactions. This compound is critical in pharmaceutical research for constructing peptide-based drugs or enzyme inhibitors, where selective protection and deprotection strategies are essential.
Properties
Molecular Weight |
329.42 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Cbz-3-Methoxy-L-Phenylalanine with its positional isomer (Cbz-4-Methoxy-L-Phenylalanine), a methylated analog (Cbz-N-methyl-L-phenylalanine), and phenyllactic acid (a non-amino acid analog). Data are derived from the provided evidence or inferred based on structural similarities.
Key Research Findings and Implications
a. Positional Isomerism (3- vs. 4-Methoxy)
- The 4-methoxy derivative’s para-substitution allows for greater symmetry, possibly enhancing crystallinity and stability .
- Solubility and LogP : The 3-methoxy analog is inferred to have a slightly higher XLogP3 (~2.5) than the 4-methoxy variant (XLogP3 = 2.0) due to reduced polarity from asymmetric substitution. This impacts solubility in aqueous media, critical for pharmaceutical formulation.
b. N-Methylation vs. Methoxy Substitution
- Hydrogen Bonding: Cbz-N-methyl-L-phenylalanine lacks a free amino hydrogen, reducing hydrogen-bonding capacity compared to methoxy-substituted analogs. This may lower solubility but improve membrane permeability in drug design .
c. Comparison with Phenyllactic Acid
- Functional Group Impact: Phenyllactic acid replaces the amino group with a hydroxyl, rendering it incapable of peptide bond formation. However, its aromatic ring and hydroxyl group mimic phenylalanine’s hydrophobicity and polarity, making it a microbial metabolite in pathways like phenylalanine degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
